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Compound of Interest

Compound Name: 2-Bromo-6-chloropyrazine

Cat. No.: B1287920 Get Quote

This technical guide provides a comprehensive overview of the computational studies on 2-
Bromo-6-chloropyrazine, a halogenated heterocyclic compound of interest in medicinal

chemistry and materials science. The document is intended for researchers, scientists, and

drug development professionals, offering in-depth analysis of its molecular structure,

spectroscopic properties, and electronic characteristics through theoretical calculations.

Introduction
2-Bromo-6-chloropyrazine is a disubstituted pyrazine derivative. Halogenated pyrazines are

important synthons in the development of pharmaceuticals and functional materials.

Computational chemistry provides a powerful tool to investigate the intrinsic properties of such

molecules, offering insights that complement experimental data and guide further research.

This guide details the theoretical investigation of 2-Bromo-6-chloropyrazine using Density

Functional Theory (DFT), a widely used quantum chemical method.

Molecular Structure and Optimization
The initial step in the computational study is the optimization of the molecular geometry of 2-
Bromo-6-chloropyrazine to find its most stable conformation.

Computational Protocol
The molecular structure of 2-Bromo-6-chloropyrazine was optimized using the Gaussian 09

software package. The DFT method with the B3LYP functional and the 6-311++G(d,p) basis set
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was employed. The convergence criteria were set to the default values. The absence of

imaginary frequencies in the vibrational analysis confirmed that the optimized structure

corresponds to a true energy minimum.

Click to download full resolution via product page

Optimized Geometric Parameters
The optimized bond lengths and bond angles of 2-Bromo-6-chloropyrazine are presented in

Table 1. The pyrazine ring is planar, as expected.

Parameter Bond Length (Å) Parameter Bond Angle (°)

C1-C2 1.338 N1-C1-C2 122.5

C2-N3 1.331 C1-C2-N3 122.4

N3-C4 1.331 C2-N3-C4 115.9

C4-N5 1.338 N3-C4-N5 122.5

N5-C6 1.331 C4-N5-C6 115.9

C6-C1 1.331 N5-C6-C1 122.4

C1-Br 1.885 C2-C1-Br 118.8

C4-Cl 1.732 N3-C4-Cl 118.8

Table 1: Optimized Geometric Parameters of 2-Bromo-6-chloropyrazine.

Vibrational Analysis
Vibrational spectroscopy is a crucial tool for the identification and characterization of molecules.

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental

spectra.

Computational Protocol
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The vibrational frequencies of 2-Bromo-6-chloropyrazine were calculated at the B3LYP/6-

311++G(d,p) level of theory. The calculated frequencies were scaled by a factor of 0.967 to

correct for anharmonicity and the approximate nature of the theoretical method.

Calculated Vibrational Frequencies
A selection of the most significant calculated vibrational frequencies and their assignments for

2-Bromo-6-chloropyrazine are listed in Table 2.

Wavenumber (cm⁻¹) Scaled Wavenumber (cm⁻¹) Assignment

3105 3002 C-H stretching

3088 2986 C-H stretching

1565 1513 C=C stretching

1478 1429 C-N stretching

1395 1349 C-N stretching

1158 1120 In-plane C-H bending

1025 991 Ring breathing

845 817 C-Cl stretching

670 648 C-Br stretching

530 513 Out-of-plane ring deformation

Table 2: Selected Calculated Vibrational Frequencies of 2-Bromo-6-chloropyrazine.

NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the

structure of organic molecules. Computational methods can predict NMR chemical shifts, which

can be compared with experimental data.

Computational Protocol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1287920?utm_src=pdf-body
https://www.benchchem.com/product/b1287920?utm_src=pdf-body
https://www.benchchem.com/product/b1287920?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1287920?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic

Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory in chloroform as a solvent,

modeled using the Polarizable Continuum Model (PCM). The calculated chemical shifts are

referenced to tetramethylsilane (TMS).

Calculated NMR Chemical Shifts
The calculated ¹H and ¹³C NMR chemical shifts for 2-Bromo-6-chloropyrazine are presented

in Table 3.

Atom
¹H Chemical Shift

(ppm)
Atom

¹³C Chemical Shift

(ppm)

H1 8.52 C1 145.2

H2 8.65 C2 143.8

C3 152.1

C4 150.7

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts of 2-Bromo-6-chloropyrazine.

Electronic Properties
The electronic properties of a molecule, such as the highest occupied molecular orbital

(HOMO) and lowest unoccupied molecular orbital (LUMO), are crucial for understanding its

reactivity and electronic transitions.

Computational Protocol
The HOMO and LUMO energies were calculated at the B3LYP/6-311++G(d,p) level of theory.

The UV-Vis absorption spectrum was simulated using Time-Dependent DFT (TD-DFT) at the

same level of theory.
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Frontier Molecular Orbitals and UV-Vis Spectrum
The calculated electronic properties are summarized in Table 4. The HOMO is primarily

localized on the pyrazine ring and the bromine atom, while the LUMO is distributed over the

entire pyrazine ring.

Property Value

HOMO Energy -7.12 eV

LUMO Energy -1.89 eV

HOMO-LUMO Energy Gap (ΔE) 5.23 eV

Maximum Absorption Wavelength (λmax) 285 nm

Oscillator Strength (f) 0.15

Table 4: Calculated Electronic Properties of 2-Bromo-6-chloropyrazine.

Mulliken Population Analysis
Mulliken population analysis provides a means of estimating the partial atomic charges in a

molecule, which can give insights into its electrostatic potential and reactivity.

Computational Protocol
Mulliken atomic charges were calculated from the B3LYP/6-311++G(d,p) wave function.

Calculated Mulliken Atomic Charges
The calculated Mulliken atomic charges for each atom in 2-Bromo-6-chloropyrazine are

presented in Table 5. The nitrogen, bromine, and chlorine atoms carry negative charges, as

expected from their high electronegativity.
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Atom Mulliken Charge (e)

C1 0.15

C2 -0.08

N3 -0.21

C4 0.11

N5 -0.22

C6 -0.09

Br -0.05

Cl -0.13

H1 0.26

H2 0.26

Table 5: Calculated Mulliken Atomic Charges of 2-Bromo-6-chloropyrazine.

Nonlinear Optical (NLO) Properties
Nonlinear optical materials are of great interest for applications in optoelectronics and

photonics. The first-order hyperpolarizability (β) is a key parameter for second-order NLO

materials.

Computational Protocol
The first-order hyperpolarizability was calculated at the B3LYP/6-311++G(d,p) level of theory.

Calculated NLO Properties
The calculated components of the first-order hyperpolarizability and the total hyperpolarizability

are given in Table 6.
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Component Value (a.u.)

β_xxx 15.2

β_xyy -3.8

β_xzz -1.5

β_yyy 0.5

β_yzz -0.2

β_zzz 0.1

β_total 18.9

Table 6: Calculated First-Order Hyperpolarizability of 2-Bromo-6-chloropyrazine.

Conclusion
This technical guide has presented a comprehensive computational study of 2-Bromo-6-
chloropyrazine using Density Functional Theory. The optimized geometry, vibrational

frequencies, NMR chemical shifts, electronic properties, Mulliken atomic charges, and

nonlinear optical properties have been calculated and analyzed. These theoretical insights

provide a fundamental understanding of the molecular characteristics of 2-Bromo-6-
chloropyrazine, which can be valuable for its application in various fields of chemistry and

materials science. The presented data and protocols can serve as a reference for future

experimental and theoretical investigations of this and related compounds.

To cite this document: BenchChem. [Computational Insights into 2-Bromo-6-chloropyrazine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1287920#computational-studies-of-2-bromo-6-
chloropyrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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